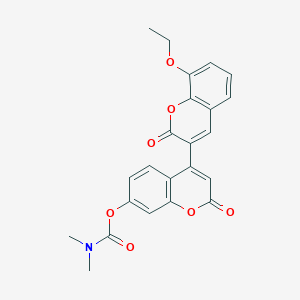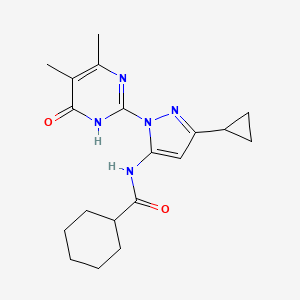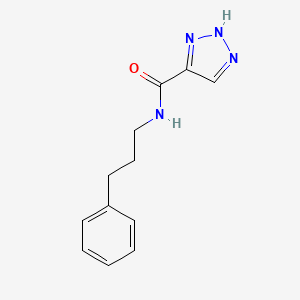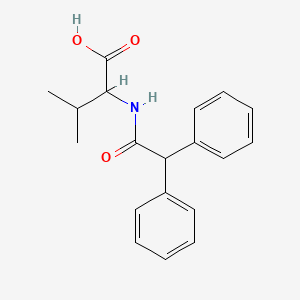
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate, also known as EDDC, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields. EDDC is a member of the coumarin family and is synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Photophysical and Photochemical Properties in Drug Research
Studies on similar chromene compounds have focused on their photophysical and photochemical properties. For instance, substituted zinc phthalocyanines have been investigated for their potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. These compounds, characterized by their ability to generate singlet oxygen and exhibit fluorescence, demonstrate the significance of chromene derivatives in developing treatments for various diseases, including cancer (GÜrol et al., 2007).
Catalytic Activity in Organic Synthesis
The catalytic activity of palladium (Pd) in facilitating the synthesis of complex organic compounds is another area of interest. A study detailed the synthesis of an antitumor agent with a structure somewhat analogous to the compound , highlighting the role of Pd(II) catalysts in forming cyclic alkenyl ethers, essential frameworks in natural products and pharmaceuticals (Mondal et al., 2003).
Environmental and Biological Monitoring
The determination of toxic equivalent factors (TEFs) for compounds like dioxins and related halogenated hydrocarbons, using bioassays such as the aryl hydrocarbon hydroxylase (AHH) induction, indicates the utility of similar chemical compounds in environmental and biological monitoring. This method quantifies the "toxic equivalents" present in environmental samples, providing a cost-effective alternative to conventional analytical methods (Safe, 1987).
Chemical Synthesis and Material Science
Research in material science and chemical synthesis also benefits from the study of chromene derivatives. For example, the synthesis of dioxomolybdenum(VI) complexes and their structural characterization through hydrogen bonds and π–π stacking interactions demonstrate the importance of these compounds in developing new materials with potential applications in catalysis and electronics (Alghool & Slebodnick, 2014).
Propiedades
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7/c1-4-28-18-7-5-6-13-10-17(22(26)31-21(13)18)16-12-20(25)30-19-11-14(8-9-15(16)19)29-23(27)24(2)3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZEYMZRWGYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)
![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)
